molecular formula C7H4F3N3 B1322353 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine CAS No. 425615-36-7

7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine

货号: B1322353
CAS 编号: 425615-36-7
分子量: 187.12 g/mol
InChI 键: YBQOWXUEINFDJO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,2-c]pyrimidine core.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrimidine with trifluoroacetic anhydride, followed by cyclization with formamide . The reaction conditions often require a solvent such as acetonitrile and a catalyst to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .

化学反应分析

Types of Reactions: 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

科学研究应用

Chemical Properties and Structure

The compound features a trifluoromethyl group, which enhances its lipophilicity and metabolic stability. The imidazo[1,2-c]pyrimidine scaffold contributes to its diverse chemical reactivity and biological activities. The electron-withdrawing nature of the trifluoromethyl group significantly influences the compound's reactivity, making it a valuable building block in drug design.

Medicinal Chemistry Applications

7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine serves as a crucial scaffold for developing novel pharmaceuticals. Its applications in medicinal chemistry include:

  • Antimicrobial Activity : Derivatives of this compound exhibit potent antibacterial properties against various gram-positive and gram-negative bacteria. Studies have demonstrated its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential use in treating bacterial infections.
  • Antiparasitic Agents : The structural similarity of this compound to purine bases indicates its potential role in nucleic acid interactions, which could lead to new treatments for parasitic infections.
  • Anti-inflammatory Properties : Research indicates that derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. In vivo and in vitro studies have shown promising results against various inflammatory conditions.
  • Anticancer Potential : The compound has been investigated for its anticancer properties, particularly in targeting specific cancer cell lines. For instance, studies have shown that certain derivatives exhibit significant cytotoxic effects against MCF-7 breast cancer cells .

Drug Discovery

The unique properties of this compound make it an attractive candidate in drug discovery:

  • Lead Compound Development : Its structural characteristics allow it to serve as a lead compound for developing drugs targeting specific biological pathways associated with diseases like cancer and inflammation.
  • Scaffold Modification : Researchers have explored scaffold modifications to enhance the pharmacological profile of this compound. For example, modifications can improve selectivity and potency against specific biological targets while reducing off-target effects .

Case Study 1: Antimicrobial Efficacy

A study evaluated various derivatives of this compound for their antibacterial activity. Compounds were tested against multiple bacterial strains, revealing that certain derivatives exhibited significant inhibition zones compared to standard antibiotics.

Case Study 2: Anti-inflammatory Activity

In a controlled experiment using murine models, derivatives were administered to assess their anti-inflammatory effects. Results indicated a marked reduction in inflammatory markers when treated with these compounds compared to controls.

Application Area Findings References
AntimicrobialEffective against gram-positive/negative bacteria
AntiparasiticPotential nucleic acid interaction
Anti-inflammatoryInhibits COX enzymes
AnticancerCytotoxic effects on cancer cell lines

作用机制

The mechanism of action of 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

Uniqueness: 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .

生物活性

7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article summarizes its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves multi-step processes that include the formation of imidazole and pyrimidine rings. Various synthetic routes have been explored to optimize yield and purity. For example, one method involves the reaction of imidazole derivatives with trifluoromethylating agents under specific conditions to yield the desired compound efficiently .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that this compound has potent activity against various bacterial strains and fungi. It has been particularly effective against Gram-positive bacteria, which are often more resistant to conventional antibiotics .

Antiparasitic Effects

In addition to its antimicrobial properties, this compound also shows antiparasitic activity. Studies have demonstrated its effectiveness against certain protozoan parasites, suggesting potential applications in treating diseases such as malaria and leishmaniasis .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of this compound. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating significant cytotoxicity . The compound's mechanism may involve the inhibition of key signaling pathways associated with cancer cell growth and survival.

Case Studies

  • Anticancer Activity : A study evaluated the effects of this compound on MCF-7 cells, reporting an IC50 value of approximately 15.3 µM. This indicates a strong potential for further development as an anticancer agent .
  • Antimicrobial Efficacy : In another study focusing on antimicrobial properties, the compound was tested against a panel of bacterial strains, showing significant inhibition with minimum inhibitory concentration (MIC) values ranging from 0.5 to 4 µg/mL for various pathogens .
  • Antiparasitic Action : The compound was evaluated for its effects on protozoan parasites in vitro, demonstrating promising results with effective concentrations leading to reduced parasite viability .

Data Tables

Biological Activity Tested Cell Line/Organism IC50/MIC Values Reference
AnticancerMCF-715.3 µM
AntimicrobialVarious Bacteria0.5 - 4 µg/mL
AntiparasiticProtozoan ParasitesEffective Concentrations

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 7-(trifluoromethyl)imidazo[1,2-c]pyrimidine and its derivatives?

The core structure is typically synthesized via cyclization reactions. For example, 2-thioxocytosine can be cyclized with chloroacetyl chloride to form imidazo[1,2-c]pyrimidine, followed by trifluoromethyl group introduction using fluorinated reagents . Alternative routes include condensation of 2-aminoimidazoles with aliphatic 1,3-difunctional compounds, such as ketenes or acetylenic esters, under reflux conditions in polar aprotic solvents like DMF or THF . Purification often involves column chromatography with silica gel and solvents such as ethyl acetate/hexane mixtures .

Q. What analytical techniques are critical for characterizing imidazo[1,2-c]pyrimidine derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regiochemistry and substituent positions, particularly for distinguishing between isomeric products . Infrared (IR) spectroscopy identifies functional groups like C-F stretches (~1100 cm⁻¹) in trifluoromethyl groups . X-ray crystallography resolves ambiguous structural features, such as fused ring conformations, and validates DFT-predicted geometries . High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy, especially for halogenated derivatives .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the photophysical properties of imidazo[1,2-c]pyrimidine-based fluorophores?

The electron-withdrawing trifluoromethyl group enhances fluorescence quantum yields by reducing non-radiative decay pathways. This effect is studied via UV-Vis absorption and emission spectroscopy, complemented by DFT calculations to map electron density distribution and excited-state dynamics . For example, derivatives with para-substituted electron-donating groups (e.g., -OCH₃) exhibit bathochromic shifts due to extended conjugation, while trifluoromethyl groups stabilize the LUMO, reducing energy gaps .

Q. How can researchers resolve contradictions in antimicrobial activity data among structurally similar imidazo[1,2-c]pyrimidine derivatives?

Discrepancies in minimum inhibitory concentrations (MICs) may arise from assay media differences (e.g., GAS vs. 7H12 broth) or bacterial strain specificity. Methodological solutions include:

  • Standardizing growth conditions (pH, temperature, and inoculum size) .
  • Performing comparative structure-activity relationship (SAR) studies to isolate electronic or steric effects .
  • Validating results with time-kill assays or biofilm inhibition tests to assess bacteriostatic vs. bactericidal effects .

Q. What methodological strategies optimize antitumor activity through scaffold modifications?

Scaffold-switching (e.g., replacing pyrimidine with pyrazine) retains potency but alters solubility and bioavailability. Key approaches include:

  • Introducing hydrophilic groups (e.g., -OH, -NH₂) at the 5-position to enhance water solubility without compromising planar aromaticity required for DNA intercalation .
  • Leveraging trifluoromethyl groups to improve metabolic stability and membrane permeability, as evidenced by logP measurements and hepatic microsomal assays .
  • Pairing in vitro cytotoxicity (e.g., MTT assays) with in vivo xenograft models to evaluate efficacy and toxicity thresholds .

Q. What challenges arise in regioselective functionalization of imidazo[1,2-c]pyrimidine, and how are they addressed?

Competing reactivity at N1, C3, and C5 positions complicates regioselective substitution. Strategies include:

  • Using directing groups (e.g., -Br at C6) to steer cross-coupling reactions (e.g., Suzuki-Miyaura) toward specific sites .
  • Employing Lewis acid catalysts (e.g., CuI) to favor C-H activation at electron-deficient positions adjacent to the trifluoromethyl group .
  • Monitoring reaction progress with thin-layer chromatography (TLC) and adjusting stoichiometry to minimize byproducts .

Q. Data Contradiction Analysis

  • Example Conflict: Variability in reported MICs for imidazo[1,2-c]pyrimidine derivatives against Staphylococcus aureus .

    • Resolution: Re-evaluate compound purity (via HPLC) and test in standardized media. Differences in bacterial efflux pump expression or compound aggregation tendencies may explain discrepancies .
  • Example Conflict: Divergent fluorescence intensities in derivatives with identical substituents .

    • Resolution: Control for solvent polarity (e.g., using dichloromethane vs. DMSO) and assess aggregation-caused quenching (ACQ) effects via concentration-dependent emission studies .

属性

IUPAC Name

7-(trifluoromethyl)imidazo[1,2-c]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)5-3-6-11-1-2-13(6)4-12-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQOWXUEINFDJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NC(=CC2=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625327
Record name 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425615-36-7
Record name 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred mixture of bromoacetaldehyde diethyl acetal (2.09 ml, 13.5 mmol) in concentrated hydrobromic acid (0.68 ml) and water (0.68 ml) was heated at reflux under nitrogen for 20 min. The solution was allowed to cool to room temperature, ethylene glycol dimethyl ether (5 ml) was added and the solution was neutralised to pH 7 with solid sodium hydrogen carbonate. The mixture was filtered and the solid was washed with more ethylene glycol dimethyl ether (7 ml). To the combined filtrates was added 4-amino-6-trifluoromethylpyrimidine (2.00 g, 12.3 mmol) and the mixture was stirred at 65° C. for 18 h. After allowing to cool, the solvent was removed in vacuo and the residue was purified by flash chromatography (silica gel, 5% MeOH/CH2Cl2) to give 2.426 g of 7-trifluoromethylimidazo[1,2-c]pyrimidine: 1H NMR (360 MHz, CDCl3) δ 7.81 (1H, s), 7.86 (1H, s), 7.96 (1H, s), 9.13 (1H, s).
Quantity
2.09 mL
Type
reactant
Reaction Step One
Quantity
0.68 mL
Type
solvent
Reaction Step One
Name
Quantity
0.68 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。